(-)-Pyrenophorol

Herbicide mode of action Metabonomics Avena sterilis phytotoxicity

(-)-Pyrenophorol, systematically designated (5S,8R,13S,16R)-(-)-pyrenophorol, is a 16-membered C2-symmetric macrolide dilactone produced by fungal genera including Drechslera, Alternaria, and Phoma. This natural product has been investigated as a phytotoxin, antifungal agent, and biochemical probe.

Molecular Formula C16H24O6
Molecular Weight 312.36 g/mol
Cat. No. B1265001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Pyrenophorol
Synonyms(5S,8R,13S,16R)-(-)-pyrenophorol
pyrenophorol
Molecular FormulaC16H24O6
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O
InChIInChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+,14+/m1/s1
InChIKeyRBQNDQOKFICJGL-WZJCORALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Pyrenophorol: Definition, Class, and Key Characteristics for Procurement Evaluation


(-)-Pyrenophorol, systematically designated (5S,8R,13S,16R)-(-)-pyrenophorol, is a 16-membered C2-symmetric macrolide dilactone produced by fungal genera including Drechslera, Alternaria, and Phoma [1]. This natural product has been investigated as a phytotoxin, antifungal agent, and biochemical probe. Its defined stereochemistry, broad bioactivity profile, and the existence of well-characterized synthetic routes distinguish it within the class of fungal macrodiolides [2].

Why (-)-Pyrenophorol Cannot Be Substituted by Generic Macrodiolide Analogs


Generic substitution within the pyrenophorol analog class is precluded by three factors: (1) the herbicidal metabolic fingerprint of (-)-pyrenophorol is distinct from all major commercial herbicide classes, meaning analogs like pyrenophorin do not share its mode of action [1]; (2) the environmental toxicity profile is stereochemistry-dependent, with the (5S,8R,13S,16R) configuration showing over 200-fold lower acute toxicity to Vibrio fischeri compared to the (8R,16R)-pyrenophorin diastereomer [2]; and (3) biological activity, particularly antifungal potency, varies non-linearly across the series of reduced and ring-opened derivatives [3]. These differences are quantifiable and directly impact experimental reproducibility and safety assessment.

(-)-Pyrenophorol: Quantitative Evidence of Differentiation Against Key Comparators


Unique Herbicidal Metabolic Fingerprint Differentiates (-)-Pyrenophorol from Six Commercial Herbicide Classes

In a direct comparative 1H NMR metabonomic study, the metabolic perturbation induced by (-)-pyrenophorol in Avena sterilis seedlings was compared against six commercial herbicides: diuron, glyphosate, mesotrione, norflurazon, oxadiazon, and paraquat. Multivariate analysis (PCA and PLS-DA) demonstrated that none of the herbicide treatments clustered with the pyrenophorol treatment group, indicating a mode of action distinct from inhibition of photosystem II, EPSP synthase, HPPD, phytoene desaturase, protoporphyrinogen oxidase, and photosystem I, respectively [1].

Herbicide mode of action Metabonomics Avena sterilis phytotoxicity

Over 200-Fold Lower Acute Toxicity of (-)-Pyrenophorol Relative to Pyrenophorin in Vibrio fischeri

A direct comparative acute toxicity study evaluated (-)-pyrenophorol and its diketone analog (-)-pyrenophorin against five aquatic test species. Against the marine bacterium Vibrio fischeri, (-)-pyrenophorol exhibited a 5-min median effective concentration (EC50) of 801 × 10⁻⁵ M, whereas (-)-pyrenophorin showed an EC50 of 3.57 × 10⁻⁵ M, representing a 224-fold lower acute toxicity for (-)-pyrenophorol [1]. Similar trends were observed for Oscillatoria perornata, Lemna minor, and Artemia fransiscana.

Aquatic ecotoxicology Phytotoxin selectivity Vibrio fischeri bioassay

Antifungal Activity Against Saccharomyces cerevisiae: Cross-Study Comparison with Pyrenophorin

(-)-Pyrenophorol exhibits a minimum inhibitory concentration (MIC) of 4 μM against Saccharomyces cerevisiae in standard broth microdilution assays [1]. In comparison, pyrenophorin, its diketone analog, is reported to significantly reduce the growth of S. cerevisiae at a concentration of 5 μM, but a definitive MIC endpoint was not established [2]. While directly comparable MIC values are not available from a single study, the available data suggest that (-)-pyrenophorol achieves complete growth inhibition at a concentration comparable to or lower than the level at which pyrenophorin only produces significant reduction, positioning (-)-pyrenophorol as a functionally comparable or slightly more potent antifungal against this model yeast.

Antifungal screening Macrodiolide antibiotics Saccharomyces cerevisiae susceptibility

Synthetic Route Accessibility: 8.3% Overall Yield Over 12 Steps Provides a Reproducible Procurement Baseline

The stereoselective total synthesis of (-)-pyrenophorol has been accomplished in 12 steps with an overall yield of 8.3% starting from inexpensive, commercially available (S)-ethyl lactate [1]. An alternative synthetic route using (S)-epoxide and Mitsunobu cyclization has also been reported, emphasizing cost reduction and ease of work-up for industrial scale-up [2]. In contrast, synthetic yields for closely related macrodiolides such as pyrenophorin and dihydropyrenophorin are less frequently quantified in the literature, making (-)-pyrenophorol one of the better-characterized members of the class for synthetic accessibility assessment.

Total synthesis Macrodilactone chemistry Process chemistry

(-)-Pyrenophorol: High-Impact Application Scenarios Supported by Quantitative Evidence


Herbicide Lead Discovery for Resistance-Breaking Active Ingredients

(-)-Pyrenophorol is a high-priority candidate for agrochemical discovery programs targeting novel herbicide modes of action. The direct demonstration that its metabolic fingerprint in Avena sterilis is distinct from six commercial herbicide classes—including glyphosate, mesotrione, and paraquat—means that (-)-pyrenophorol targets a biological pathway not exploited by current market-leading herbicides [1]. This makes it an ideal tool compound for validating new herbicide target sites and for screening programs aimed at overcoming resistant weed populations.

Environmental Risk Assessment and Ecotoxicological Profiling of Phytotoxin Leads

The 224-fold lower acute toxicity of (-)-pyrenophorol to Vibrio fischeri compared to its diketone analog (-)-pyrenophorin makes it the preferred phytotoxin scaffold for environmental safety profiling [2]. Researchers conducting ecotoxicological tiered testing or mesocosm studies should prioritize (-)-pyrenophorol over pyrenophorin when non-target organism safety is a critical endpoint, as the quantitative toxicity differential is experimentally validated across multiple aquatic species.

Antifungal Screening Against Biotrophic and Yeast Model Pathogens

(-)-Pyrenophorol demonstrates clear antifungal activity against the model yeast Saccharomyces cerevisiae (MIC = 4 μM) and the biotrophic rust fungus Microbotryum violaceum [3]. For academic and industrial antifungal screening programs, (-)-pyrenophorol offers an advantage over pyrenophorin in that its activity is defined by a rigorous MIC endpoint rather than a semi-quantitative growth reduction metric, enabling more precise determination of structure-activity relationships, combination synergy, and mechanism-of-action studies.

Synthetic Chemistry Reference Standard for Macrodiolide Methodology Development

(-)-Pyrenophorol serves as a benchmark substrate for developing and validating new macrolide cyclization methods, Mitsunobu dilactonization protocols, and asymmetric synthesis strategies. With two well-characterized total syntheses reporting overall yields (8.3% over 12 steps) and detailed step-by-step procedures, (-)-pyrenophorol provides a reproducible reference point for comparing the efficiency of novel synthetic methodologies against an established baseline [4].

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